molecular formula C9H10O3 B158239 (S)-2-Phenoxypropionic acid CAS No. 1912-23-8

(S)-2-Phenoxypropionic acid

Cat. No.: B158239
CAS No.: 1912-23-8
M. Wt: 166.17 g/mol
InChI Key: SXERGJJQSKIUIC-ZETCQYMHSA-N
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Description

(S)-2-Phenoxypropionic acid is an organic compound characterized by the presence of a phenoxy group attached to a propionic acid moiety This compound is notable for its chiral center, which imparts specific stereochemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Phenoxypropionic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of (S)-2-chloropropionic acid.

    Nucleophilic Substitution: The (S)-2-chloropropionic acid undergoes a nucleophilic substitution reaction with phenol in the presence of a base such as sodium hydroxide. This reaction results in the formation of this compound.

    Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: The same nucleophilic substitution reaction is scaled up using industrial reactors.

    Optimization: Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.

    Continuous Processing: Continuous flow reactors may be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: (S)-2-Phenoxypropionic acid can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Electrophilic reagents such as nitric acid or halogens (chlorine, bromine) are used in the presence of catalysts like iron(III) chloride.

Major Products:

    Oxidation: Quinones or phenolic derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Nitro or halogenated phenoxypropionic acids.

Scientific Research Applications

(S)-2-Phenoxypropionic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential as a ligand in enzyme inhibition studies and as a probe in biochemical assays.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an anti-inflammatory or anticancer agent.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of herbicides and other agrochemicals.

Mechanism of Action

The mechanism of action of (S)-2-Phenoxypropionic acid involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can act as an inhibitor of enzymes such as acetyl-CoA carboxylase, which plays a role in fatty acid synthesis.

    Molecular Pathways: It may modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

(S)-2-Phenoxypropionic acid can be compared with other similar compounds, such as:

    ®-2-Phenoxypropionic Acid: The enantiomer of this compound, which may exhibit different biological activities and properties.

    Phenoxyacetic Acid: A structurally similar compound with a different side chain, used in the synthesis of herbicides.

    2-Phenoxybutyric Acid: Another analog with an extended carbon chain, studied for its distinct chemical and biological properties.

Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct biological activities and makes it a valuable chiral building block in organic synthesis.

Properties

IUPAC Name

(2S)-2-phenoxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-7(9(10)11)12-8-5-3-2-4-6-8/h2-7H,1H3,(H,10,11)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXERGJJQSKIUIC-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)OC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50354540
Record name (S)-2-Phenoxypropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1912-23-8
Record name (-)-2-Phenoxypropionic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1912-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-2-Phenoxypropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propanoic acid, 2-phenoxy-, (2S)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of ethyl 2-phenoxypropanoate (1.8 g, 0.9 mmol) in EtOH (16 ml) was added a solution of NaOH (0.44 g, 1.1 mmol) in H2O (4 ml) at 25° C. The mixture was stirred for 30 min before being concentrated. The residue had water (20 mL) added and washed with ethyl acetate (2×20 mL). The aqueous layer was acidified with 2N HCL until pH 3 and extracted with ethyl acetate (2×20 mL). The combined organic layers were washed with brine (30 mL), dried over Na2SO4 and concentrated to give the title compound (1.1 g, 73.3%) as a white solid which was used in next step without further purification.
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
0.44 g
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Yield
73.3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the stereochemistry of (S)-2-phenoxypropionic acid influence its interactions with biological targets?

A1: While the provided abstracts don't delve into specific biological targets of this compound, they highlight the significance of stereochemistry in biological interactions. The sequence rule, used to assign R/S configurations, can sometimes be misleading in a biological context. For example, a simple substitution of phenyl with phenoxy in 2-phenylpropionic acid (a common NSAID) changes its configuration from R to S according to the sequence rule, despite no change in the relative positions of substituents []. This highlights that even small changes in stereochemistry can significantly impact a molecule's biological activity and target interactions.

Q2: What insights do crystallographic studies provide about the structural features and intermolecular interactions of this compound?

A2: Crystallographic analysis of a co-crystal containing this compound reveals key structural features []. The study confirms the existence of (S)-alanine in its zwitterionic form within the crystal lattice. Notably, the carboxyl group of this compound participates in hydrogen bonding interactions with the (S)-alanine zwitterion, forming a layered structure. This arrangement, characterized by N+—H⋯O=C and O—H⋯O− hydrogen bonds, leads to the formation of a distinct (S,S)-homochiral layer within the crystal [].

Q3: Are there any applications of this compound or its derivatives in enantioselective catalysis?

A3: While the provided abstracts don't directly address the use of this compound as a catalyst, they highlight its potential in enantioselective processes. One study explores the kinetic resolution of racemic naproxen methyl ester and racemic 2-phenoxypropionic acid methyl ester using a Candida rugosa lipase encapsulated within a calix[4]arene-adorned sporopollenin matrix []. The results demonstrate significant enantioselectivity towards the (R) enantiomers of both substrates, showcasing the potential of enzymatic approaches for separating enantiomers of 2-phenoxypropionic acid derivatives [].

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